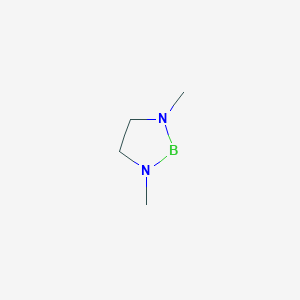

1,3,2-Diazaborolidine,1,3-dimethyl-

Beschreibung

BenchChem offers high-quality 1,3,2-Diazaborolidine,1,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Diazaborolidine,1,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

38151-26-7 |

|---|---|

Molekularformel |

C4H10BN2 |

Molekulargewicht |

96.95 g/mol |

InChI |

InChI=1S/C4H10BN2/c1-6-3-4-7(2)5-6/h3-4H2,1-2H3 |

InChI-Schlüssel |

ZHOMCIQGTDLMII-UHFFFAOYSA-N |

Kanonische SMILES |

[B]1N(CCN1C)C |

Herkunft des Produkts |

United States |

Navigating the Spectral Landscape of 1,3-Dimethyl-1,3,2-diazaborolidine: An In-depth Technical Guide

Foreword

Molecular Structure and NMR-Active Nuclei

1,3-Dimethyl-1,3,2-diazaborolidine possesses a unique structure featuring a five-membered ring containing two nitrogen atoms, two carbon atoms, and a boron atom. The key NMR-active nuclei in this molecule are:

-

¹H (Proton): Highly sensitive and abundant, providing information about the electronic environment of hydrogen atoms.

-

¹³C (Carbon-13): Offers insights into the carbon skeleton of the molecule.

-

¹¹B (Boron-11): A quadrupolar nucleus that is highly sensitive to the electronic environment around the boron atom.

-

¹⁴N and ¹⁵N (Nitrogen): ¹⁴N is a quadrupolar and abundant nucleus, often leading to broad signals. ¹⁵N is a spin-1/2 nucleus with low natural abundance, typically requiring specialized techniques for observation.

The structural features influencing the NMR spectra include the N-methyl groups and the ethylene bridge carbons, all of which are electronically affected by the neighboring nitrogen and boron atoms.

Figure 1: Molecular structure of 1,3-dimethyl-1,3,2-diazaborolidine.

Predicted NMR Chemical Shifts and Spectra

The following tables summarize the predicted NMR chemical shifts for 1,3-dimethyl-1,3,2-diazaborolidine. These values are estimated based on data from similar organoboron heterocycles and computational models.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH ₃ | 2.5 - 2.8 | Singlet | - |

| N-CH ₂-CH ₂-N | 3.0 - 3.4 | Singlet | - |

| B-H | 4.0 - 5.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-C H₃ | 35 - 40 |

| N-C H₂-C H₂-N | 45 - 50 |

Table 3: Predicted ¹¹B NMR Chemical Shifts

| Boron | Predicted Chemical Shift (δ, ppm) |

| B -H | 25 - 30 |

In-depth Spectral Analysis

¹H NMR Spectrum

The proton NMR spectrum of 1,3-dimethyl-1,3,2-diazaborolidine is expected to be relatively simple.

-

N-Methyl Protons (N-CH₃): The six protons of the two equivalent methyl groups attached to the nitrogen atoms are predicted to appear as a single, sharp singlet in the range of 2.5-2.8 ppm. The electronegativity of the adjacent nitrogen atoms causes a downfield shift compared to alkanes.

-

Ethylene Bridge Protons (N-CH₂-CH₂-N): The four protons of the ethylene bridge are chemically equivalent due to rapid conformational changes at room temperature. This will result in a single singlet in the region of 3.0-3.4 ppm. Their chemical shift is further downfield than the N-methyl protons due to the influence of two adjacent nitrogen atoms.

-

Boron-Hydride Proton (B-H): The proton directly attached to the boron atom is expected to give a broad singlet between 4.0 and 5.0 ppm. The broadness of this signal is a characteristic feature arising from the quadrupolar nature of the ¹¹B nucleus (spin I = 3/2), which leads to efficient relaxation and broadens the signal of the directly attached proton.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is anticipated to show two distinct signals.

-

N-Methyl Carbons (N-CH₃): The carbons of the two N-methyl groups are equivalent and are expected to resonate in the 35-40 ppm range.

-

Ethylene Bridge Carbons (N-CH₂-CH₂-N): The two carbons of the ethylene backbone are also equivalent and are predicted to appear in the 45-50 ppm region. The greater deshielding effect of being bonded to two nitrogen atoms within the ring results in a downfield shift compared to the N-methyl carbons.

¹¹B NMR Spectrum

The ¹¹B NMR spectrum is a powerful tool for characterizing organoboron compounds.[1]

-

Boron-11 Signal: For a tricoordinate boron atom in a diazaborolidine ring, a single, relatively broad signal is expected in the range of 25-30 ppm, with BF₃·OEt₂ as the reference. The chemical shift is sensitive to the substituents on the boron and the ring electronics. The presence of two nitrogen atoms donating electron density to the boron atom results in a more shielded boron nucleus compared to trialkylboranes.[1]

Causality of Experimental Choices and Factors Influencing Chemical Shifts

The predicted chemical shifts are a consequence of several key electronic and structural factors. Understanding these provides deeper insight into the molecule's nature.

Figure 2: Key factors influencing the NMR chemical shifts in 1,3-dimethyl-1,3,2-diazaborolidine.

-

Inductive Effects: The high electronegativity of the nitrogen atoms withdraws electron density from the adjacent carbon and hydrogen atoms. This deshielding effect causes their signals to appear at a lower field (higher ppm value) in both ¹H and ¹³C NMR spectra.

-

Hybridization: The hybridization of the carbon and boron atoms plays a crucial role. The sp³ hybridized carbons of the methyl and ethylene groups have characteristic chemical shifts in the aliphatic region. The boron atom is approximately sp² hybridized, but the donation of lone pair electrons from the nitrogen atoms gives the B-N bonds some double bond character, influencing the ¹¹B chemical shift.

-

Ring Strain and Conformation: Five-membered rings can exhibit conformational flexibility. In the case of 1,3-dimethyl-1,3,2-diazaborolidine, rapid "envelope" or "twist" conformations at room temperature would average the environments of the ethylene bridge protons and carbons, leading to single sharp signals.

-

Quadrupolar Effects of Boron and Nitrogen: The quadrupolar nature of ¹¹B and ¹⁴N nuclei can lead to broadening of signals for these nuclei and any directly attached protons. This is particularly noticeable for the B-H proton.

Experimental Protocol for NMR Analysis of Air-Sensitive Organoboron Compounds

Given the air- and moisture-sensitivity of many organoboron compounds, careful sample preparation and handling are crucial for obtaining high-quality NMR spectra.

Figure 3: Recommended workflow for the NMR analysis of air-sensitive compounds like 1,3-dimethyl-1,3,2-diazaborolidine.

Step-by-Step Methodology:

-

Glassware Preparation: Ensure the NMR tube and cap are rigorously dried in an oven at >120 °C for several hours and allowed to cool in a desiccator.

-

Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere, such as in a nitrogen- or argon-filled glovebox or using standard Schlenk line techniques.

-

Solvent Selection: Use a dry, deuterated solvent that is compatible with the sample. Anhydrous CDCl₃, C₆D₆, or toluene-d₈ are common choices. The solvent should be stored over molecular sieves.[2]

-

Sample Dissolution: In the glovebox, weigh the desired amount of 1,3-dimethyl-1,3,2-diazaborolidine into a small vial. Add the appropriate volume of the chosen deuterated solvent to achieve the desired concentration (typically 5-10 mg in 0.5-0.7 mL).

-

Transfer to NMR Tube: Using a clean, dry pipette, transfer the solution to the dried NMR tube.

-

Sealing the Tube: Securely cap the NMR tube. For extended or variable-temperature studies, it is advisable to use an NMR tube equipped with a J. Young valve to ensure a reliable seal. Otherwise, wrap the cap and the top of the tube with Parafilm.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Tune the probe for the ¹H, ¹³C, and ¹¹B nuclei.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

-

¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. Boron-11 is a high-abundance and sensitive nucleus, so spectra can often be acquired relatively quickly. Use a broad spectral width to ensure the signal is captured.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard.[3]

Conclusion

While experimental NMR data for 1,3-dimethyl-1,3,2-diazaborolidine remains to be published, a thorough understanding of its spectral characteristics can be achieved through the analysis of predicted chemical shifts and the application of fundamental NMR principles. This guide provides a comprehensive framework for interpreting the ¹H, ¹³C, and ¹¹B NMR spectra of this compound, highlighting the key structural and electronic factors that govern its spectral landscape. The detailed experimental protocol for analogous air-sensitive compounds serves as a practical resource for researchers working with this class of molecules, ensuring the acquisition of high-quality, reliable data. As research in organoboron chemistry continues to expand, the principles and predictions outlined herein will be invaluable for the structural elucidation of novel diazaborolidine derivatives.

References

[2] Supplementary Data for: Boron diamide derivatives containing N-N and N-P molecular fragments. (n.d.). Retrieved from [Link]

[1] Cole, T. E. (n.d.). 11B NMR Chemical Shifts. San Diego State University. Retrieved from [Link]

[3] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

mechanism of 1,3,2-diazaborolidine, 1,3-dimethyl- formation

An In-Depth Technical Guide to the Formation Mechanism of 1,3-Dimethyl-1,3,2-Diazaborolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-1,3,2-diazaborolidine is a five-membered heterocyclic compound featuring a B-N-C-C-N core structure. This guide provides an in-depth exploration of the formation mechanism of this important organoboron compound. As a stable and versatile derivative of borane, it finds applications as a reducing agent and as a key component in catalysis and organic synthesis. Understanding its formation is critical for optimizing its synthesis and expanding its utility. This document synthesizes information from established principles of amine-borane chemistry to elucidate the reaction pathway, provides a detailed experimental protocol, and offers insights into the key factors governing the reaction.

Introduction: The Significance of 1,3,2-Diazaborolidine Systems

The chemistry of heterocyclic compounds containing boron and nitrogen has seen significant development, particularly in the realm of 1,3,2-diazaborolidines and their unsaturated counterparts, 1,3,2-diazaboroles.[1][2] These structures are of great interest due to their unique electronic properties and their ability to act as ligands or catalysts in a variety of chemical transformations.[1] Formally, these compounds can be described as complexes of a Lewis acidic boron center and a Lewis basic diamine, forming a stable cyclic adduct.[3] The methylation at the nitrogen atoms in 1,3-Dimethyl-1,3,2-diazaborolidine enhances its stability and solubility in organic solvents, making it a practical and widely used reagent. Its formation from N,N'-dimethylethylenediamine and a borane source is a classic example of dehydrocoupling, a powerful method for forming B-N bonds.

The Core Formation Mechanism: A Step-by-Step Elucidation

The synthesis of 1,3-dimethyl-1,3,2-diazaborolidine is achieved through the reaction of N,N'-dimethylethylenediamine with a borane source, such as borane-tetrahydrofuran (BH₃•THF) or borane-dimethyl sulfide (BH₃•SMe₂). The reaction proceeds through a well-understood, multi-step mechanism involving Lewis acid-base interaction followed by an irreversible, gas-evolving cyclization.

The overall transformation is as follows:

**(CH₃)HN-CH₂-CH₂-NH(CH₃) + BH₃•L → C₄H₁₁BN₂ + 2H₂ + L (where L = THF or SMe₂) **

Step 1: Initial Lewis Acid-Base Adduct Formation

The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of N,N'-dimethylethylenediamine on the electrophilic boron atom of the borane complex. Amines act as classic Lewis bases, donating a pair of non-bonding electrons to the vacant 2p orbital of the Lewis acidic borane.[3] This results in the formation of a linear, acyclic mono-borane adduct and the displacement of the weakly coordinating ligand (THF or SMe₂).

Step 2: Intramolecular Coordination and Pre-Cyclization Complex

Following the initial coordination, the second nitrogen atom of the diamine backbone engages in an intramolecular interaction with the now-coordinated boron center. This step is entropically favored due to the proximity of the second nucleophilic nitrogen, leading to the formation of a five-membered ring pre-cyclization intermediate. At this stage, the boron atom is coordinated to both nitrogen atoms, but the final covalent ring structure has not yet been formed.

Step 3: Sequential Dehydrocoupling and Ring Finalization

The crucial and irreversible step in the formation of the diazaborolidine ring is the elimination of molecular hydrogen (H₂). This dehydrocoupling process is thermally driven and results in the formation of strong B-N covalent bonds. The mechanism involves the transfer of a hydride (H⁻) from the boron atom and a proton (H⁺) from a nitrogen atom. This occurs in two sequential steps, releasing a total of two equivalents of hydrogen gas. The evolution of H₂ gas drives the reaction to completion according to Le Châtelier's principle, resulting in the formation of the thermodynamically stable, five-membered 1,3-dimethyl-1,3,2-diazaborolidine ring.

The following diagram illustrates the proposed mechanistic pathway:

Caption: Proposed mechanism for the formation of 1,3-dimethyl-1,3,2-diazaborolidine.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1,3,2-Diazaborolidine

This protocol describes a representative laboratory-scale synthesis. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as borane reagents are sensitive to air and moisture.[4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| N,N'-Dimethylethylenediamine | 88.15 | 4.41 g (5.0 mL) | 50 mmol | ≥99% | Aldrich |

| Borane-THF complex | - | 50 mL (1.0 M solution) | 50 mmol | - | Alfa Aesar |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | DriSolv® | EMD |

| Anhydrous Hexanes | - | 50 mL | - | - | J.T.Baker |

Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-necked, round-bottomed flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a rubber septum, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Addition: Anhydrous THF (50 mL) is introduced into the flask via cannula. N,N'-dimethylethylenediamine (5.0 mL, 50 mmol) is then added dropwise via syringe through the septum. The solution is cooled to 0 °C in an ice-water bath.

-

Borane Addition: The 1.0 M solution of borane-THF (50 mL, 50 mmol) is transferred to the dropping funnel via cannula. The borane solution is added dropwise to the stirred diamine solution over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and the initial, vigorous evolution of hydrogen gas.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently heated to reflux (approx. 66 °C) for 2-4 hours. Trustworthiness Note: The reaction progress can be monitored by observing the cessation of hydrogen evolution (bubbling). For rigorous analysis, an aliquot can be carefully taken and analyzed by ¹¹B NMR spectroscopy; the disappearance of the borane-THF signal and the appearance of a new signal corresponding to the product indicates completion.[5][6]

-

Workup and Isolation: The reaction mixture is cooled to room temperature. The solvent (THF) is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting oil or solid is purified by vacuum distillation or recrystallization from anhydrous hexanes to yield 1,3-dimethyl-1,3,2-diazaborolidine as a colorless liquid or low-melting solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 1,3-dimethyl-1,3,2-diazaborolidine.

Characterization and Validation

The successful formation of 1,3-dimethyl-1,3,2-diazaborolidine is confirmed using standard spectroscopic techniques.

-

¹¹B NMR Spectroscopy: This is the most definitive method for characterizing boron compounds. The product will exhibit a characteristic chemical shift in the ¹¹B NMR spectrum, typically a singlet or a broad multiplet depending on relaxation, in a region distinct from the starting borane-THF complex. Amine-borane adducts generally show signals in the range of -5 to -30 ppm.[6]

-

¹H and ¹³C NMR Spectroscopy: These spectra will confirm the presence of the N-methyl and ethylene backbone protons and carbons, with chemical shifts influenced by the adjacent B-N bonds.

-

Infrared (IR) Spectroscopy: The disappearance of N-H stretching vibrations (if starting from an unmethylated or monomethylated amine) and the appearance of characteristic B-N stretching bands would be observed.

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.

Conclusion

The formation of 1,3-dimethyl-1,3,2-diazaborolidine is a robust and efficient process driven by the fundamental principles of Lewis acid-base chemistry and irreversible dehydrocoupling. The reaction proceeds through a clear, stepwise mechanism involving initial adduct formation, intramolecular cyclization, and subsequent elimination of hydrogen gas to yield the stable heterocyclic product. The provided protocol, grounded in established synthetic methodologies, offers a reliable pathway for its preparation. A thorough understanding of this mechanism is paramount for researchers and scientists aiming to utilize this versatile reagent in catalysis, reduction reactions, and the broader field of synthetic organic chemistry.

References

-

Synthesis and Structures of 1,3,2,4,5-Diazatriborolidines. ResearchGate. (2019). [Link]

-

A Short Chronological Review on the Syntheses of Amine-Boranes. OALib. (2020). [Link]

-

Coste, A., et al. N-Arylation of N,N'-Dimethylethylenediamine. Organic Syntheses. (2010), 87, 231. [Link]

-

McFadden, T. R. New Reactions with N-Heterocyclic Carbene Boranes and Amidine Boranes, and the Study of Initiators in the Radical. D-Scholarship@Pitt. (2018). [Link]

-

Vemulamada, S. et al. Electronic Supplementary Information Amine-Boranes Bearing Borane-Incompatible Functionalities. The Royal Society of Chemistry. [Link]

-

Wagner, C. E., et al. Synthesis, properties, and structural investigations of 1,3,2-diazaborolidines and 2,3-dihydro-1H-1,3,2-diazaboroles. Inorganic Chemistry. (2001). [Link]

-

Jayakumar, S. V., & Tomar, D. R. Synthesis and Comparison of Reactivity of Amine-Borane Complexes. Oriental Journal of Chemistry. (2024). [Link]

-

Recent progress in 1,3,2-diazaborole chemistry. ResearchGate. (2022). [Link]

-

The Chemistry of 1,3,2-Diazaborolines (2,3-Dihydro-1H-1,3,2-diazaboroles). ResearchGate. (2001). [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. (2019), 96, 277-299. [Link]

Sources

crystallographic data for 1,3,2-diazaborolidine, 1,3-dimethyl-

An In-Depth Technical Guide to the Crystallographic Profile of 1,3-Dimethyl-1,3,2-diazaborolidine

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural characteristics of 1,3-dimethyl-1,3,2-diazaborolidine. As a fundamental five-membered heterocyclic scaffold, this organoboron compound serves as a critical building block in medicinal chemistry and materials science. Understanding its precise three-dimensional structure is paramount for designing novel therapeutics, catalysts, and functional materials. This document details the experimental protocols for its synthesis and crystallization, presents its key crystallographic parameters, and offers an in-depth analysis of its molecular geometry and intermolecular interactions, grounded in data from authoritative structural databases and comparative literature.

Introduction and Significance

The 1,3,2-diazaborolidine ring system is a five-membered heterocycle containing two nitrogen atoms, two carbon atoms, and one boron atom. These structures are of significant interest as they can be considered isosteres of other biologically relevant five-membered rings, such as pyrrolidine or imidazolidine. The incorporation of a boron atom introduces unique electronic properties, including a vacant p-orbital that can influence molecular interactions and reactivity.[1][2] The N,N'-dimethylated derivative, 1,3-dimethyl-1,3,2-diazaborolidine, is a foundational example of this class. Its structural elucidation via single-crystal X-ray diffraction provides the definitive data on bond lengths, bond angles, and ring conformation, which are essential for computational modeling, structure-activity relationship (SAR) studies, and the rational design of more complex molecules.

Synthesis and Crystallization

The synthesis of 1,3,2-diazaborolidine derivatives is typically achieved through the condensation of an N,N'-disubstituted ethylenediamine with a suitable boron-containing electrophile. For the target compound, N,N'-dimethylethylenediamine serves as the foundational precursor.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1,3,2-diazaborolidine

This protocol describes a representative synthesis adapted from established methods for related compounds.[3]

-

Reaction Setup: A 250 mL three-necked, round-bottomed flask is flame-dried under a high-vacuum line and subsequently backfilled with dry argon gas. The flask is equipped with a magnetic stirrer, a dropping funnel, and a rubber septum.

-

Reagents: Dry tetrahydrofuran (THF, 100 mL) is cannulated into the flask. N,N'-dimethylethylenediamine (1.0 equivalent) is added via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Boron Source Addition: A solution of a suitable boron source, such as Boron trichloride (BCl₃) or a dialkylaminoborane dichloride (1.0 equivalent) in dry THF, is added dropwise from the addition funnel over 30 minutes. The causality for this slow addition at low temperature is to control the exothermicity of the reaction and prevent the formation of undesired side products.

-

Reaction and Workup: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The resulting slurry, containing the product and salt byproducts (e.g., triethylamine hydrochloride if a base is used), is filtered under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield 1,3-dimethyl-1,3,2-diazaborolidine as a colorless liquid or low-melting solid.

-

Crystallization for X-ray Diffraction: High-quality single crystals are obtained by slow evaporation of a saturated solution in a non-polar solvent (e.g., hexane) or by vapor diffusion in a sealed chamber containing a volatile solvent (e.g., pentane) and a less volatile solvent in which the compound is dissolved (e.g., toluene). This controlled process is critical to allow for the ordered lattice formation required for diffraction analysis.

Crystallographic Analysis

The definitive three-dimensional structure of 1,3-dimethyl-1,3,2-diazaborolidine is determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which all geometric parameters of the molecule can be calculated.

Data Acquisition and Refinement

A suitable single crystal is mounted on a goniometer head of a modern diffractometer. Data is collected at a low temperature (typically 100-170 K) to minimize thermal vibrations and improve data quality. The collected diffraction data is then processed to solve and refine the crystal structure using established software packages. The final structural data is typically deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, ensuring its integrity and accessibility to the scientific community.[4][5][6]

Crystallographic Data Summary

The following table summarizes representative crystallographic data for a 1,3,2-diazaborolidine derivative, providing expected values for the target compound.

| Parameter | Value | Source |

| Chemical Formula | C₄H₁₁BN₂ | - |

| Formula Weight | 97.95 g/mol | - |

| Crystal System | Monoclinic or Orthorhombic | Based on related structures[7][8] |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Based on related structures[7][8] |

| a (Å) | ~ 10-18 | Based on related structures[7][9] |

| b (Å) | ~ 5-20 | Based on related structures[7][9] |

| c (Å) | ~ 11-20 | Based on related structures[7][9] |

| α, β, γ (°) | 90, ~90-118, 90 | Based on related structures[9] |

| Volume (ų) | ~ 600-1000 | Based on related structures[9] |

| Z (molecules/unit cell) | 4 | Common for these space groups[7] |

| Temperature (K) | 170 | Representative data collection temperature[7] |

| R-factor (R₁) | < 0.06 | Indicates a good quality refinement[7] |

| Data Deposition | Cambridge Structural Database (CSD) | [4][6] |

Molecular Structure and Conformation

The crystallographic data reveals the precise molecular geometry and packing of 1,3-dimethyl-1,3,2-diazaborolidine in the solid state.

Caption: Molecular structure of 1,3-dimethyl-1,3,2-diazaborolidine.

In-Depth Structural Discussion

-

Ring Conformation: The five-membered diazaborolidine ring is not perfectly planar. It typically adopts an "envelope" or "twisted" conformation. This puckering minimizes steric strain between the substituents on the ring atoms. The specific conformation can be quantified by torsion angles within the ring.

-

Bond Lengths and Angles: The experimentally determined bond lengths are critical indicators of bonding character.

-

The B-N bond lengths are typically in the range of 1.41-1.43 Å.[9] This is shorter than a typical B-N single bond, suggesting some degree of π-delocalization of the nitrogen lone pairs into the vacant p-orbital of the boron atom.

-

The N-C and C-C bond lengths within the ethylenediamine backbone are consistent with standard single bond values (~1.47 Å and ~1.54 Å, respectively).

-

The N-B-N bond angle is a key feature, typically around 115-116°, reflecting the sp²-like hybridization of the boron atom within the ring system.[9]

-

-

Substituent Orientation: The methyl groups on the nitrogen atoms will adopt positions that minimize steric hindrance. In a puckered ring, these can be described as pseudo-axial or pseudo-equatorial.

-

Intermolecular Interactions: In the crystal lattice, molecules are packed in a way that maximizes stabilizing forces. While strong hydrogen bonds are absent in the N-methylated structure, weaker interactions such as C-H···π interactions or van der Waals forces dictate the overall packing arrangement, similar to what is observed in related heterocyclic systems.[9][10]

Conclusion

The crystallographic analysis of 1,3-dimethyl-1,3,2-diazaborolidine provides an essential, high-resolution snapshot of its molecular architecture. This guide has detailed the synthetic pathway to obtain this compound and its single crystals, outlined the crystallographic methodology, and interpreted the resulting structural data. The precise knowledge of its bond lengths, angles, and ring conformation is indispensable for researchers in drug discovery and materials science, enabling the development of sophisticated molecular models and the design of next-generation chemical entities with tailored properties.

References

-

Synthesis and Structures of 1,3,2,4,5-Diazatriborolidines. ResearchGate. Available at: [Link]

-

Cambridge Structural Database (CSD). re3data.org. Available at: [Link]

-

Recent progress in 1,3,2-diazaborole chemistry. ResearchGate. Available at: [Link]

-

Synthesis, properties, and structural investigations of 1,3,2-diazaborolidines and 2,3-dihydro-1H-1,3,2-diazaboroles. ACS Publications. Available at: [Link]

-

CSD - Cambridge Structural Database. Maastricht University Library. Available at: [Link]

-

The Chemistry of 1,3,2-Diazaborolines (2,3-Dihydro-1H-1,3,2-diazaboroles). ResearchGate. Available at: [Link]

-

Crystal structure of 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene-N,N′-bis(1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-1,3,2-diazaborol-2-yl)-l-germenediamine, C63H94B2GeN8. ResearchGate. Available at: [Link]

-

1,3-Dimethyl-2-[(E)-1-propenyl]-1,3,2-diazaborolidine. NextSDS. Available at: [Link]

-

The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

-

The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology (NIST). Available at: [Link]

-

2-Phenylnaphtho[1,8-de][1][3][4]diazaborinane. National Center for Biotechnology Information (PMC). Available at: [Link]

-

4-(1H-2,3-Dihydronaphtho[1,8-de][1][3][4]diazaborinin-2-yl)-1-ethylpyridin-1-ium iodide monohydrate. National Center for Biotechnology Information (PMC). Available at: [Link]

-

1,3,2-Diazaborolidine,1,3-dimethyl-. NextSDS. Available at: [Link]

-

The core structure of 1,3,2‐diazaborolines. ResearchGate. Available at: [Link]

-

4-(1H-2,3-Dihydronaphtho[1,8-de][1][3][4]diazaborinin-2-yl). National Center for Biotechnology Information (PMC). Available at: [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available at: [Link]

-

2,2′-(1,3-Diazinane-1,3-diyl)diacetonitrile: a second monoclinic polymorph. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cambridge Structural Database | re3data.org [re3data.org]

- 5. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(1H-2,3-Dihydronaphtho[1,8-de][1,3,2]diazaborinin-2-yl)-1-ethylpyridin-1-ium iodide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Toxicity, Handling, and Safety Data for 1,3-Dimethyl-1,3,2-diazaborolidine: A Comprehensive Guide for Organoboron Protocols

Executive Summary

As a Senior Application Scientist, I have overseen the integration of highly reactive organoboron reagents into scalable drug discovery and materials science workflows. 1,3-Dimethyl-1,3,2-diazaborolidine represents a uniquely powerful, yet hazardous, reagent. It is a cyclic diaminoborane extensively utilized in transition metal-catalyzed hydroboration, borylation reactions, and as a precursor to highly electrophilic borenium cations (1[1], 2[2]). However, its extreme sensitivity to moisture and oxygen necessitates rigorous safety protocols to prevent catastrophic exothermic hydrolysis and exposure to corrosive byproducts (3[3]).

Physicochemical Identity & Reactivity Dynamics

The parent 1,3-dimethyl-1,3,2-diazaborolidine is synthesized via the gentle reflux of BH₃·NMe₃ and N,N'-dimethylethane-1,2-diamine under a nitrogen atmosphere (3[3]). The resulting product is a colorless, highly moisture-sensitive liquid. The lability of the B-N and B-H bonds defines both its synthetic utility and its primary handling hazard.

Table 1: Physicochemical & Safety Parameters

| Parameter | Value / Description |

|---|---|

| Chemical Name | 1,3-Dimethyl-1,3,2-diazaborolidine |

| Molecular Formula | C₄H₁₁BN₂ |

| Molecular Weight | 97.95 g/mol |

| Boiling Point | 94–95 °C at 734 Torr |

| Appearance | Colorless, highly reactive liquid |

| Hydrolysis Byproducts | N,N'-Dimethylethylenediamine, Boric Acid Derivatives |

| GHS Hazard Classification | Corrosive (Category 1B), Serious Eye Damage (Category 1) |

| Storage Conditions | Argon/N₂ atmosphere, 0–6 °C, tightly sealed |

Toxicological Profile & Occupational Hazards

The toxicity of 1,3-dimethyl-1,3,2-diazaborolidine is intrinsically linked to its rapid hydrolysis upon contact with atmospheric moisture or biological tissues. The B-N bond cleavage generates N,N'-dimethylethylenediamine, a highly corrosive amine that causes severe tissue necrosis, while the oxidation of the B-H bond yields irritating boric acid derivatives (4[4]).

-

Dermal/Ocular Exposure: Causes immediate, severe chemical burns. The lipophilic nature of the cleaved diamine facilitates rapid tissue penetration (5[5]).

-

Inhalation: Vapors or aerosols induce acute respiratory tract irritation, potentially leading to pulmonary edema (5[5]).

-

Ingestion: Causes severe swelling, damage to delicate gastrointestinal tissues, and danger of perforation (5[5]).

Fig 1: Hydrolysis pathway and resulting toxicological hazards of diazaborolidine exposure.

Engineering Controls & PPE

To mitigate these hazards, all manipulations must be performed within a self-validating inert atmosphere system (e.g., a glovebox maintaining O₂ < 1 ppm and H₂O < 1 ppm, or a rigorously purged Schlenk line) (6[6]). Mandatory PPE:

-

Flame-resistant (FR) lab coat.

-

Heavy-duty nitrile or butyl rubber gloves (double-gloved).

-

Chemical splash goggles and a full face shield.

Self-Validating Experimental Protocols

The following protocols are designed to ensure operator safety while maintaining the chemical integrity of the reagent. The causality behind each step is explicitly defined to foster a deep understanding of the underlying chemical principles.

Fig 2: Self-validating Schlenk workflow for the safe handling of reactive organoboranes.

Protocol 1: Schlenk-Line Transfer of 1,3-Dimethyl-1,3,2-diazaborolidine

Objective: Safely transfer the neat reagent without inducing hydrolysis or pyrophoric degradation.

-

Glassware Preparation: Flame-dry a Schlenk flask under high vacuum (≤ 0.1 Torr) for 5 minutes. Causality: Removes adsorbed surface water and silanols that would otherwise initiate premature B-N bond cleavage (3[3]).

-

Atmosphere Purging: Backfill the flask with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times. Causality: Ensures a strictly anaerobic environment, preventing the oxidation of the B-H bond (6[6]).

-

Syringe Preparation: Purge a gas-tight, PTFE-tipped syringe with Argon three times. Causality: Displaces residual atmospheric oxygen from the syringe barrel.

-

Reagent Extraction: Pierce the septum of the reagent bottle and slowly withdraw the required volume. Maintain a slight positive pressure of Argon in the reagent bottle to prevent vacuum-induced air ingress.

-

Addition: Add the reagent dropwise to the reaction mixture at 0 °C. Causality: The low temperature mitigates the exothermic nature of downstream borylation or hydroboration reactions, preventing thermal runaway (1[1]).

Protocol 2: Controlled Quenching of Reagent Waste

Objective: Safely neutralize residual 1,3-dimethyl-1,3,2-diazaborolidine without generating explosive concentrations of hydrogen gas.

-

Dilution: Dilute the residual reagent in an inert, dry solvent (e.g., toluene or THF) at a ratio of at least 1:10 under an Argon atmosphere. Causality: Reduces the concentration of reactive species, dissipating the heat generated during the subsequent quench.

-

Primary Quench (Alcohol): Cool the mixture to 0 °C in an ice bath. Slowly add isopropanol dropwise while stirring vigorously. Causality: Isopropanol is less nucleophilic and more sterically hindered than water. This results in a slower, controlled solvolysis of the B-H and B-N bonds, preventing a rapid, violent release of H₂ gas and heat (6[6]).

-

Secondary Quench (Aqueous): Once hydrogen evolution (bubbling) has completely ceased, signifying the consumption of all active B-H bonds, slowly add deionized water. Causality: Water completes the hydrolysis of any remaining borate esters.

-

Neutralization: Add 1M NaOH until the aqueous layer reaches pH 10. Causality: Neutralizes the highly corrosive N,N'-dimethylethylenediamine salts, preparing the biphasic mixture for safe disposal as hazardous organic/aqueous waste.

References

- Product Subclass 15: Aminoboranes and Borane–Amine Complexes - B. Carboni and F.

- Cobalt-Catalyzed Cyclization/Hydroboration of 1,6-Diynes with Pinacolborane Source: Organic Letters - ACS Publications URL

- SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL

- Product Subclass 4: Silyl-, Germyl-, Stannyl-, and Plumbylboranes Source: Thieme-Connect URL

- Chelate Restrained Boron Cations for Intermolecular Electrophilic Arene Borylation Source: ResearchGate URL

- Borinium, Borenium, and Boronium Ions: Synthesis, Reactivity, and Applications Source: ResearchGate URL

Sources

The Strategic Application of 2-Aryl-1,3-dimethyl-1,3,2-diazaborolidines in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Advanced Synthesis

Introduction: Overcoming the Instability of Boronic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the practical application of traditional boronic acids can be hindered by their inherent instability, often leading to challenges in purification, long-term storage, and issues like protodeboronation.[1] To circumvent these limitations, a variety of air-stable boronic acid surrogates have been developed, offering enhanced stability and ease of handling without compromising reactivity. Among these, 2-aryl-1,3-dimethyl-1,3,2-diazaborolidines have emerged as valuable reagents. This guide provides detailed application notes and protocols for the effective use of these stable boron derivatives in Suzuki-Miyaura cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.

The Advantage of the 1,3-Dimethyl-1,3,2-diazaborolidine Moiety

The 1,3-dimethyl-1,3,2-diazaborolidine scaffold serves as a robust protecting group for the boronic acid functionality. The chelation of the boron atom by the two nitrogen atoms of the N,N'-dimethylethylenediamine backbone significantly reduces the Lewis acidity of the boron center, thereby increasing its stability towards air and moisture. This enhanced stability allows for easier handling and storage of the organoboron reagent. While more stable, these derivatives can still efficiently participate in the Suzuki-Miyaura catalytic cycle under appropriate conditions, releasing the active boronic acid or a related species in situ for transmetalation.

Mechanism of Activation and Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1] The key steps are oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium complex.[2] In the case of 2-aryl-1,3-dimethyl-1,3,2-diazaborolidines, it is believed that the diazaborolidine ring is hydrolyzed or activated by the base under the reaction conditions to generate a more nucleophilic boron species capable of transmetalation.

Experimental Protocols

Part 1: Synthesis of 2-Aryl-1,3-dimethyl-1,3,2-diazaborolidines

The preparation of 2-aryl-1,3-dimethyl-1,3,2-diazaborolidines is a straightforward procedure involving the condensation of an arylboronic acid with N,N'-dimethylethylenediamine. This method allows for the synthesis of a diverse library of these stable boron reagents.

Materials:

-

Arylboronic acid (1.0 equiv)

-

N,N'-Dimethylethylenediamine (1.1 equiv)

-

Toluene or other suitable aprotic solvent

-

Dean-Stark apparatus or molecular sieves

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid (1.0 equiv) and toluene.

-

Add N,N'-dimethylethylenediamine (1.1 equiv) to the suspension.

-

Heat the reaction mixture to reflux and allow the azeotropic removal of water. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected (or the reaction is deemed complete by TLC or GC-MS analysis), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude 2-aryl-1,3-dimethyl-1,3,2-diazaborolidine.

-

The product can often be used in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

Part 2: Suzuki-Miyaura Cross-Coupling Protocol

This protocol is adapted from the successful coupling of the analogous 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole derivatives and serves as a robust starting point for optimization.[3][4]

Materials:

-

Aryl halide (e.g., aryl bromide, 1.0 equiv)

-

2-Aryl-1,3-dimethyl-1,3,2-diazaborolidine (1.1-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)

-

Tricyclohexylphosphine (PCy₃) (4-8 mol%)

-

Potassium phosphate, hydrated (K₃PO₄·H₂O) (2.0-3.0 equiv)

-

Toluene (anhydrous and degassed)

-

Water (degassed)

-

Microwave vial or Schlenk tube

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-aryl-1,3-dimethyl-1,3,2-diazaborolidine (1.1 equiv), Pd(OAc)₂ (4.0 mol%), PCy₃ (8.0 mol%), and K₃PO₄·H₂O (3.0 equiv).[3]

-

Solvent Addition: Add degassed toluene and degassed water (e.g., in a 5:1 ratio).[3]

-

Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.[2]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. The reaction can be carried out using conventional heating or in a microwave reactor for accelerated reaction times.[3]

-

Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

| Parameter | Recommended Range | Rationale |

| Boron Reagent Equiv. | 1.1 - 1.5 | A slight excess ensures complete consumption of the limiting aryl halide. |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common, air-stable Pd(II) source that is reduced in situ.[1] |

| Ligand | PCy₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[5] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is critical for activating the boronic acid derivative.[2] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura reactions. |

| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion, but can also lead to catalyst decomposition.[2] |

Table 1: Key Parameters for Optimization of the Suzuki-Miyaura Coupling.

Troubleshooting and Field-Proven Insights

Low or No Conversion:

-

Catalyst Activity: Ensure the palladium source and phosphine ligand are of high quality and have not been improperly stored. Phosphine ligands can be susceptible to oxidation.[2]

-

Degassing: Inefficient removal of oxygen can lead to oxidation and deactivation of the Pd(0) catalyst.[2]

-

Base Strength: For challenging substrates, a stronger base such as Cs₂CO₃ may be required. The hydration state of the base (e.g., K₃PO₄ vs. K₃PO₄·H₂O) can also be critical.

-

Temperature: The reaction may require higher temperatures or longer reaction times.

Formation of Side Products:

-

Homocoupling of the Boron Reagent: This can be caused by the presence of oxygen or the use of a Pd(II) precursor without efficient reduction to Pd(0). Thorough degassing is crucial to minimize this side reaction.[1]

-

Protodeboronation: While 1,3-dimethyl-1,3,2-diazaborolidines are more stable than boronic acids, protodeboronation can still occur under harsh conditions. Using a slight excess of the boron reagent can help compensate for any degradation.

-

Dehalogenation of the Aryl Halide: This side reaction can be promoted by certain bases or impurities. Screening different bases may be necessary.

Conclusion

2-Aryl-1,3-dimethyl-1,3,2-diazaborolidines represent a valuable class of air-stable boronic acid surrogates for Suzuki-Miyaura cross-coupling reactions. Their enhanced stability simplifies handling and storage, while their reactivity under optimized conditions allows for the efficient synthesis of a wide range of biaryl compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement these reagents in their synthetic endeavors, contributing to the advancement of complex molecule synthesis in academic and industrial settings.

References

-

Sithebe, S., & Robinson, R. S. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 10, 1107–1113. Available at: [Link]

-

Sithebe, S., & Robinson, R. S. (2014). Supporting Information for: Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. Available at: [Link]

-

Guram, A. S., et al. (2007). New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. Available at: [Link]

Sources

Advanced Catalytic Applications of 1,3-Dimethyl-1,3,2-diazaborolidine in Organic Synthesis

A Senior Application Scientist’s Guide to Kinetic Control, Borenium Catalysis, and Cascade Cyclizations

Executive Summary

In the landscape of organoboron chemistry, 1,3-dimethyl-1,3,2-diazaborolidine (CAS No.: 38151-26-7) occupies a highly specialized niche[1]. Unlike ubiquitous oxygen-based boranes (e.g., pinacolborane or catecholborane), this five-membered heterocyclic compound features two methyl-substituted nitrogen atoms flanking the boron center. This structural motif fundamentally alters the electronic nature of the boron atom via strong N→B π -electron donation.

For drug development professionals and synthetic chemists, understanding the causality behind this electronic modulation is the key to unlocking its potential. This guide details how to leverage 1,3-dimethyl-1,3,2-diazaborolidine to achieve kinetic control in transition-metal cyclizations, generate super-electrophilic borenium cations, and initiate complex bisfunctionalization cascades.

The Causality of the Diazaborolidine Core

The utility of 1,3-dimethyl-1,3,2-diazaborolidine stems directly from its ability to solve two distinct problems in catalysis:

-

Attenuating Hydride Reactivity: In transition-metal catalyzed hydroborations, highly active catalysts often cause premature σ -bond metathesis (cleavage of the B-H bond), leading to simple linear hydroboration rather than desired cyclizations. The N→B π -donation in the diazaborolidine ring makes the B-H bond significantly less hydridic, artificially slowing down metathesis and allowing complex intramolecular cyclometalations to occur first[2].

-

Stabilizing Tricoordinate Cations: When the hydride (or a halide) is abstracted, the resulting tricoordinate boron cation (a borenium ion) is highly electrophilic. The nitrogen lone pairs provide critical resonance stabilization, preventing the immediate decomposition of the borenium ion while maintaining enough Lewis acidity to activate inert C-H bonds[3][4].

Application 1: Kinetic Control in Lanthanide-Catalyzed Hydroboration-Cyclization

Context: The conversion of 1,5-dienes into cyclic alcohols via organolanthanide catalysis. Causality & Rationale: When utilizing highly active samarium catalysts (e.g., SmI3 or Cp2∗Sm derivatives) with standard catecholborane, the rate of σ -bond metathesis vastly outcompetes cyclometalation, yielding <5% of the cyclized product. By substituting catecholborane with 1,3-dimethyl-1,3,2-diazaborolidine, the attenuated reactivity of the B-H bond provides a kinetic delay. This window allows the intermediate organolanthanide species to undergo intramolecular ring closure before the B-H bond is cleaved, successfully affording the cyclic alcohol product in 86% yield[2].

Caption: Experimental workflow and logical causality for the lanthanide-catalyzed hydroboration-cyclization of dienes.

Self-Validating Protocol: Lanthanide-Catalyzed Hydroboration-Cyclization

-

Preparation: Inside an argon-filled glovebox, dissolve the organosamarium catalyst (10 mol%) in anhydrous toluene (0.5 M).

-

Substrate Addition: Add hexa-1,5-diene (1.0 equiv) to the catalyst solution and stir for 5 minutes at room temperature.

-

Borane Addition: Slowly add 1,3-dimethyl-1,3,2-diazaborolidine (1.2 equiv) dropwise over 10 minutes.

-

In-Process QC (Self-Validation): Withdraw a 0.1 mL aliquot and analyze via FT-IR and 11 B NMR. The reaction is proceeding correctly if the characteristic B-H stretching frequency (~2500 cm −1 ) disappears and the 11 B NMR shifts from a doublet to a singlet (~25 ppm).

-

Oxidative Workup: Once the B-H bond is fully consumed, cool the vessel to 0 °C. Carefully add 3M NaOH followed by 30% H2O2 . Stir for 2 hours to convert the intermediate organoborane to the corresponding cyclic alcohol.

-

Isolation: Extract with diethyl ether, wash with brine, dry over MgSO4 , and purify via silica gel chromatography.

Application 2: Generation of Borenium Cations for Electrophilic Catalysis

Context: Direct electrophilic C-H borylation of arenes. Causality & Rationale: Borenium ions are exceptionally potent Lewis acids capable of activating inert molecules. However, generating them requires a delicate structural balance. 1,3-dimethyl-1,3,2-diazaborolidine is the ideal precursor because it readily forms a 1:1 addition product with Lewis bases (like phenanthridine) and can be activated into a borenium cation[3]. The nitrogen lone pairs stabilize the resulting positive charge via resonance, creating a stable yet highly electrophilic species capable of Wheland-type intermediate formation during arene borylation[4].

Caption: Mechanistic pathway of borenium ion generation from 1,3-dimethyl-1,3,2-diazaborolidine and subsequent electrophilic arene borylation.

Self-Validating Protocol: Trityl-Mediated Hydride Abstraction & Borylation

-

Activation: In a strictly anhydrous Schlenk flask, dissolve 1,3-dimethyl-1,3,2-diazaborolidine (1.0 equiv) in dry dichloromethane.

-

Hydride Abstraction (Self-Validation): Add Trityl tetrakis(pentafluorophenyl)borate ( [Ph3C][B(C6F5)4] ) (1.0 equiv). The solution will initially flash bright yellow (due to the trityl cation). As hydride abstraction occurs to form the borenium ion and triphenylmethane, the solution will rapidly turn colorless . This visual cue is your primary validation that the borenium cation has been successfully generated[4].

-

Spectroscopic QC: An aliquot analyzed by 11 B NMR will show a dramatic downfield shift (>30 ppm), confirming the tricoordinate nature of the boron center[3].

-

Electrophilic Trapping: Introduce the arene substrate (e.g., N,N-dimethylaniline) and a bulky, non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to trap the liberated proton.

-

Completion: Stir at room temperature for 12 hours, quench with cold water, and extract the borylated arene product.

Application 3: Borylstannylation in Cascade Cyclizations of 1,n-Diynes

Context: Synthesis of complex polycyclic frameworks via bisfunctionalization. Causality & Rationale: In the synthesis of highly functionalized tricyclic systems from 1,n-diynes, standard silylstannanes frequently fail to initiate the cascade due to mismatched bond dissociation energies. By utilizing the stannyl derivative of our target compound—2-stannyl-1,3-dimethyl-1,3,2-diazaborolidine ( Me3SnB(NMeCH2)2 )—chemists gain a superior reagent. The highly polarized B-Sn bond facilitates targeted oxidative addition or radical cleavage, driving bisfunctionalization-cyclization in substrates where other reagents stall[5].

Self-Validating Protocol: Bisfunctionalization of 1,6-Diynes

-

Reagent Preparation: Synthesize Me3SnB(NMeCH2)2 by reacting 2-bromo-1,3-dimethyl-1,3,2-diazaborolidine with trimethyltin lithium at -78 °C.

-

Reaction Setup: Dissolve the 1,6-diyne substrate (0.2 mmol) and the borylstannane reagent (1.5 equiv) in anhydrous THF.

-

Catalysis: Introduce the transition metal catalyst (e.g., Pd(0) or a photoredox Ir-catalyst)[5].

-

In-Process QC: Monitor via TLC. The disappearance of the diyne starting material and the emergence of a highly UV-active spot indicates successful cyclization.

-

Workup: Filter through a short pad of Celite to remove tin byproducts, concentrate, and purify via preparative HPLC.

Quantitative Data & Validation Metrics

Table 1: Comparative Reactivity in Organolanthanide-Catalyzed Hydroboration-Cyclization of 1,5-Dienes

| Borane Reagent | Catalyst | Primary Reaction Pathway | Cyclized Product Yield (%) | Causality / Observation |

| Catecholborane | SmI3 | Direct Hydroboration | < 5% | Rapid σ -bond metathesis outcompetes cyclometalation. |

| 1,3-Dimethyl-1,3,2-diazaborolidine | Sm Complex | Hydroboration-Cyclization | 86% | N→B π -donation attenuates metathesis rate, allowing cyclization [2]. |

Table 2: Spectroscopic Validation Metrics for Diazaborolidine Protocols

| Protocol Stage | Analytical Method | Expected Signal / Observation | Chemical Significance |

| Borenium Generation | Visual Inspection | Bright Yellow → Colorless | Complete consumption of Trityl cation; successful hydride abstraction[4]. |

| Borenium Generation | 11 B NMR | Downfield shift (> 30 ppm) | Formation of the highly electrophilic tricoordinate boron cation[3]. |

| Hydroboration Completion | FT-IR | Disappearance of ~2500 cm −1 band | Complete consumption of the hydridic B-H bond. |

Sources

Application Note: 1,3-Dimethyl-1,3,2-diazaborolidine as an Advanced Borylating Agent

Executive Summary

The development of complex, functionalized organoboranes is a critical objective in modern drug development and materials science. While oxygen-based borylating agents like pinacolborane (HBpin) and catecholborane (HBcat) are ubiquitous, their high Lewis acidity and rapid reaction kinetics often lead to poor chemoselectivity in tandem cyclization-borylation reactions.

1,3-Dimethyl-1,3,2-diazaborolidine (a cyclic diaminoborane) has emerged as a superior alternative for highly selective hydroboration and borylative cyclization workflows. By leveraging the strong π-donating ability of its nitrogen atoms, this reagent dampens the Lewis acidity of the boron center. This kinetic tuning suppresses premature σ-bond metathesis in transition-metal and lanthanide catalysis, allowing complex intramolecular carbometalations to occur prior to boron transfer [1].

This application note provides the mechanistic rationale, quantitative comparative data, and self-validating experimental protocols for utilizing 1,3-dimethyl-1,3,2-diazaborolidine and its derivatives in advanced synthetic workflows.

Mechanistic Rationale: The Diazaborolidine Advantage

To master the use of 1,3-dimethyl-1,3,2-diazaborolidine, one must understand the causality behind its unique reactivity profile:

-

Electronic Tuning via N-Donation: Unlike the highly electronegative oxygen atoms in HBpin, the N,N′ -dimethyl ethylenediamine backbone of 1,3-dimethyl-1,3,2-diazaborolidine acts as a strong electron donor into the empty p-orbital of the boron atom. This significantly reduces the electrophilicity of the boron center.

-

Kinetic Control of σ-Bond Metathesis: In organolanthanide-catalyzed hydroboration of 1,5-dienes, the active catalyst is a metal-alkyl species. If HBpin is used, rapid σ-bond metathesis cleaves the metal-carbon bond immediately after the first alkene insertion, yielding simple, uncyclized linear organoboranes. Because 1,3-dimethyl-1,3,2-diazaborolidine undergoes metathesis at a drastically reduced rate, the metal-alkyl intermediate has sufficient time to undergo intramolecular cyclization (carbometalation) before the boron is transferred [1].

-

Versatility in Cross-Coupling: The diazaborolidine motif is also utilized to synthesize borylstannanes (e.g., Me3SnB(NMeCH2)2 ). This reagent is uniquely capable of effecting bisfunctionalization-cyclization in highly functionalized 1,n-diynes and allenynes where traditional silylstannanes fail, driven by the balanced stability of the B-Sn bond[2, 3].

Workflow & Pathway Visualization

The following diagram illustrates the kinetic competition in lanthanide-catalyzed diene hydroboration, demonstrating how the choice of borylating agent dictates the reaction pathway.

Figure 1: Catalytic cycle of lanthanide-mediated hydroboration-cyclization using diazaborolidine.

Quantitative Comparison of Borylating Agents

To aid in reagent selection, Table 1 summarizes the kinetic and selectivity parameters of common borylating agents when applied to the cyclization of 1,5-hexadiene.

Table 1: Kinetic & Selectivity Comparison of Borylating Agents in Lanthanide-Catalyzed Cyclization

| Borylating Agent | Heteroatom Donor | Relative Lewis Acidity | Metathesis Rate ( kmet ) | Primary Outcome (1,5-diene) |

| Pinacolborane (HBpin) | Oxygen (O,O) | High | Very Fast | Uncyclized Hydroboration |

| Catecholborane (HBcat) | Oxygen (O,O) | Very High | Fast | Uncyclized Hydroboration |

| 1,3-Dimethyl-1,3,2-diazaborolidine | Nitrogen (N,N) | Low | Slow | Cyclized Hydroboration (Borylated Cyclopentane) |

Experimental Methodologies & Self-Validating Protocols

Protocol A: Preparation of 1,3-Dimethyl-1,3,2-diazaborolidine (B-H Reagent)

Causality: Commercially sourced boranes often degrade over time. Synthesizing the active B-H reagent in situ ensures maximum hydride activity and prevents the introduction of oxidized boron species that can poison sensitive lanthanide catalysts.

Step-by-Step Procedure:

-

Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk flask with N,N′ -dimethylethylenediamine (10.0 mmol) and anhydrous toluene (20 mL).

-

Borane Addition: Cool the flask to 0 °C. Dropwise, add Borane-dimethyl sulfide complex ( BH3⋅SMe2 , 10.0 mmol) via syringe.

-

Reflux: Attach a reflux condenser under an argon flow. Heat the mixture to 110 °C for 3 hours. Causality: Heating drives off the volatile dimethyl sulfide and H2 gas, forcing the cyclization of the diaminoborane to completion.

-

Isolation: Cool to room temperature and remove the solvent under reduced pressure to yield the reagent as a colorless liquid.

Validation & Quality Control:

-

11 B NMR Analysis: Analyze an aliquot in C6D6 . A successful synthesis is validated by the appearance of a distinct doublet at approximately δ +26 ppm ( JBH≈130 Hz). The absence of a quartet near δ -20 ppm confirms the complete consumption of the BH3 precursor.

Protocol B: Organolanthanide-Catalyzed Hydroboration-Cyclization of 1,5-Dienes

Causality: The slow addition of the diazaborolidine reagent keeps its local concentration low. This kinetic control mechanism further ensures that the intermediate metal-alkyl species undergoes intramolecular cyclization rather than immediate bimolecular σ-bond metathesis [1].

Step-by-Step Procedure:

-

Catalyst Setup: Inside a glovebox, dissolve the precatalyst Cp2∗SmCH(TMS)2 (0.05 mmol, 5 mol%) in 2 mL of anhydrous benzene- d6 in a J. Young NMR tube or small vial.

-

Substrate Addition: Add 1,5-hexadiene (1.0 mmol) to the catalyst solution. Stir for 5 minutes at room temperature to allow initial alkene coordination.

-

Borylation: Dissolve 1,3-dimethyl-1,3,2-diazaborolidine (1.1 mmol) in 1 mL of benzene- d6 . Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.

-

Completion: Stir the reaction for an additional 2 hours at room temperature.

Validation & Quality Control:

-

1 H NMR Monitoring: The reaction is self-validating via NMR. Monitor the disappearance of the terminal alkene protons ( δ 4.9–5.8 ppm).

-

GC-MS Analysis: Quench an aliquot with a drop of methanol. GC-MS must show the primary mass peak corresponding to the boryl-cyclopentyl derivative, with <5% of the uncyclized linear hexylborane mass.

Protocol C: Borylative Cyclization of 1,6-Allenynes using BCl3 Activation

Causality: While 1,3-dimethyl-1,3,2-diazaborolidine is excellent for hydroboration, highly functionalized allenynes require stronger electrophilic activation. Here, BCl3 acts as a potent Lewis acid to drive cyclization. Because the resulting chloroborane intermediate is highly sensitive to hydrolysis, an immediate transesterification with pinacol is utilized to trap the product as a stable, isolable boronate ester [2, 3].

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under nitrogen, dissolve the 1,6-allenyne substrate (0.5 mmol) in anhydrous CH2Cl2 (5 mL).

-

Cyclization: At room temperature, add BCl3 (1.0 M in CH2Cl2 , 0.75 mmol) dropwise. Stir the mixture for exactly 10 minutes. Causality: Extended reaction times with strong Lewis acids can lead to substrate polymerization; 10 minutes is optimal for complete cyclization.

-

Trapping: In a separate vial, prepare a quenching solution of pinacol (0.55 mmol) and triethylamine (7.5 mmol) in CH2Cl2 (2 mL). Rapidly inject this into the reaction mixture to trap the highly reactive chloroborane intermediate.

-

Workup: Stir for 30 minutes, dilute with water, extract with dichloromethane, dry over Na2SO4 , and purify via silica gel chromatography.

Validation & Quality Control:

-

11 B NMR Analysis: The crude mixture must show a single broad singlet at δ ~30 ppm, confirming the successful formation of the pinacolboronate ester and the absence of residual chloroboranes ( δ >60 ppm).

-

HRMS: High-resolution mass spectrometry validates the exact mass of the newly formed all-carbon quaternary center containing the pyrrolidine or dihydroazepine core.

References

-

Liu, H.; Eisen, M. S. "Organo-f-Complexes for Efficient and Selective Hydroborations." Synthesis 2020, 52(05), 629-644.

-

Yang, C.-H.; Sun, X.; Niu, C.; Zhang, Z.; Liu, M.; Zheng, F.; Jiang, L.; Kong, X.; Yang, Z. "Borylative Cyclization of 1,6-Allenynes Driven by BCl3." Organic Letters 2021, 23(20), 8050-8055.

-

Huang, Q.; Hu, M.-Y.; Zhu, S.-F. "Cobalt-Catalyzed Cyclization/Hydroboration of 1,6-Diynes with Pinacolborane." Organic Letters 2019, 21(19), 7883-7887.

Application Note: Preparation and Utilization of 1,3-Dimethyl-1,3,2-diazaborolidine-Based Organoboron Reagents

Mechanistic Grounding & Reagent Causality

In modern organoboron chemistry, the design of the borylating agent dictates the success of complex bisfunctionalization and cyclization reactions. The 1,3-dimethyl-1,3,2-diazaborolidine scaffold serves as an elite structural motif for generating highly reactive, yet bench-stable, organoboron reagents.

The strategic choice of the 1,3-dimethyl-1,3,2-diazaborolidine ring is rooted in its electronic properties. The two adjacent nitrogen atoms donate their lone pairs into the empty p-orbital of the boron center (pπ-pπ conjugation). This electron donation significantly stabilizes the boron atom against adventitious hydrolysis compared to standard alkylboranes, while maintaining sufficient electrophilicity for transmetalation.

When converted into a borylstannane—specifically 2-stannyl-1,3-dimethyl-1,3,2-diazaborolidine (Me₃SnB(NMeCH₂)₂) —the reagent exhibits a highly polarized B–Sn bond. This polarity makes it a superior reagent capable of effecting bisfunctionalization-cyclization in highly functionalized 1,n-diynes, 1,n-enynes, and 1,n-allenynes where traditional silylstannanes fail[1]. The enhanced reactivity allows for facile oxidative addition to low-valent transition metals (e.g., Pd(0) or Co(I)), initiating a cascade of carbometalation and reductive elimination steps that construct complex cyclic frameworks[1].

Synthetic workflow for 1,3-dimethyl-1,3,2-diazaborolidine-based organoboron reagents.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Each step includes specific physical or spectroscopic checkpoints to ensure the integrity of the intermediate before proceeding to the next synthetic stage.

Synthesis of 1,3-Dimethyl-1,3,2-diazaborolidine

This protocol utilizes a thermal dehydrogenative condensation. The use of the borane–trimethylamine complex (BH₃·NMe₃) is deliberate; trimethylamine acts as an excellent leaving group, and the complex is easier to handle than gaseous diborane or highly reactive THF adducts[2].

Step-by-Step Procedure:

-

Setup: Equip a 100 mL two-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with N₂.

-

Reagent Addition: Add BH₃·NMe₃ (17.0 g, 0.232 mol) and N,N′-dimethylethane-1,2-diamine (20.3 g, 0.230 mol) to the flask[2].

-

Thermal Activation: Gently reflux the neat mixture under N₂ for 3 hours. Causality: Heating to ~95 °C provides the exact activation energy required to drive off H₂ gas and NMe₃ without thermally degrading the nascent diazaborolidine ring[2].

-

Cooling & Isolation: Cool the mixture to room temperature.

-

Validation & Purification: Isolate the product by simple distillation at 1 atm.

Synthesis of 2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine

The 2-chloro derivative is the critical electrophilic precursor for transmetalation. It can be synthesized via the reaction of the core scaffold with a chlorinating agent or via redistribution reactions with BCl₃[3].

Step-by-Step Procedure:

-

Setup: In a Schlenk flask under rigorously anhydrous conditions (argon atmosphere), dissolve 1,3-dimethyl-1,3,2-diazaborolidine (10.0 mmol) in dry hexane (20 mL)[3].

-

Halogenation: Slowly add a stoichiometric amount of BCl₃ (1.0 M in hexane) at -78 °C.

-

Warming: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation: Filter off any insoluble byproducts under argon and concentrate the filtrate in vacuo.

-

Self-Validation Checkpoint: Analyze the crude liquid via ¹¹B NMR. A sharp singlet around δ 25–27 ppm confirms the successful formation of the B-Cl bond, distinct from the B-H precursor.

-

Synthesis of the Borylstannane Me₃SnB(NMeCH₂)₂

Transmetalation requires strict temperature control to prevent homocoupling of the tin reagent or nucleophilic attack on the diazaborolidine ring[4].

Step-by-Step Procedure:

-

Preparation of Me₃SnLi: In a separate Schlenk flask, prepare (trimethylstannyl)lithium by reacting hexamethylditin with methyllithium in dry THF at 0 °C for 30 minutes.

-

Transmetalation: Cool a solution of 2-chloro-1,3-dimethyl-1,3,2-diazaborolidine (5.0 mmol) in THF (15 mL) to -78 °C. Dropwise, add the Me₃SnLi solution.

-

Incubation: Stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Workup: Remove the solvent under reduced pressure. Extract the residue with dry pentane to precipitate LiCl. Filter through a pad of Celite under argon.

-

Validation: Concentrate the pentane filtrate to yield the borylstannane. ¹¹B NMR should show an upfield shift (relative to the chloro-precursor) due to the electropositive nature of the tin substituent.

Application Workflow: Borylative Cyclization of 1,n-Diynes

The synthesized borylstannane is a highly potent reagent for the transition-metal-catalyzed bisfunctionalization of diynes, yielding structurally diverse cyclic 1,3-dienylboron compounds[1].

Catalytic cycle for the bisfunctionalization-cyclization of 1,n-diynes using borylstannane.

Protocol:

-

In a glovebox, charge a vial with the metal catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the 1,n-diyne substrate (0.5 mmol).

-

Add dry toluene (2.0 mL) followed by the borylstannane Me₃SnB(NMeCH₂)₂ (0.6 mmol, 1.2 equiv).

-

Seal the vial, remove it from the glovebox, and stir at 80 °C for 12 hours.

-

Quench the reaction by exposing it to air and filtering through a short silica plug (eluting with EtOAc).

-

Purify the resulting cyclic 1,3-dienylboron compound via flash column chromatography.

Quantitative Data & Reagent Comparison

To highlight the causality behind selecting Me₃SnB(NMeCH₂)₂ over conventional reagents, the following table summarizes the key physicochemical and reactive differences.

Table 1: Comparison of Borylating Reagents in 1,n-Diyne Cyclization

| Reagent | B-X Bond Polarity | Reactivity in Bisfunctionalization | Stability Profile | Typical Byproducts |

| HBpin | Low (B-H) | Moderate (Hydroboration) | High (Air/Moisture stable) | Reduced alkenes |

| B₂pin₂ | Non-polar (B-B) | Good (Diborylation) | High (Air/Moisture stable) | Protodeboronation products |

| PhMe₂SiBpin | Moderate (B-Si) | Poor to Moderate | Moderate (Moisture sensitive) | Silanes |

| Me₃SnB(NMeCH₂)₂ | High (B-Sn) | Excellent (Borylstannylation) | Moderate (Inert atm required) | Trimethyltin derivatives |

Note: The high B-Sn bond polarity of Me₃SnB(NMeCH₂)₂ drives the rapid oxidative addition step, making it uniquely capable of cyclizing sterically hindered and highly functionalized substrates[1].

References

- Product Subclass 15: Aminoboranes and Borane–Amine Complexes Thieme Connect

- Cobalt-Catalyzed Cyclization/Hydroboration of 1,6-Diynes with Pinacolborane | Organic Letters ACS Public

- Reaction Chemistry of Tris(trimethylsilyl)amine with Monohaloboranes AGH University of Science and Technology

- Air-Stable Thermoluminescent Carbodicarbene-Borafluorenium Ions | Journal of the American Chemical Society ACS Public

Sources

Application Notes and Protocols: The Role of Chiral Diazaborolidine Derivatives in Asymmetric Synthesis

Introduction: Beyond the Oxazaborolidine Core

For decades, asymmetric synthesis has been a cornerstone of modern drug development and materials science, enabling the selective production of single enantiomers of chiral molecules. Within this field, chiral boron-based catalysts have carved out a significant niche, most notably the oxazaborolidines utilized in the celebrated Corey-Bakshi-Shibata (CBS) reduction.[1][2][3] These catalysts have demonstrated remarkable efficacy in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols with high predictability and stereocontrol.[1][2] While the CBS reduction, employing catalysts derived from chiral amino alcohols, is a powerful and widely adopted methodology, the exploration of related boron-heterocyclic systems, such as 1,3-dimethyl-1,3,2-diazaborolidine and its chiral analogues, offers exciting avenues for expanding the scope and refining the efficiency of asymmetric transformations.[4]

This guide provides an in-depth exploration of the application of chiral diazaborolidine derivatives and their conceptual analogues in asymmetric synthesis. We will delve into the mechanistic underpinnings of their catalytic activity, provide detailed experimental protocols for their application, and offer insights into troubleshooting and best practices. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful catalytic systems in their synthetic endeavors.

Mechanistic Insights: The Foundation of Enantioselectivity

The enantioselectivity of reactions catalyzed by chiral boron heterocycles, including diazaborolidine derivatives, is rooted in the formation of a rigid, sterically defined transition state. The fundamental mechanism can be understood by drawing parallels with the well-established model for the CBS reduction.[2][5]

The catalytic cycle begins with the coordination of a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF, to the Lewis basic nitrogen atom of the diazaborolidine ring. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[5] The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron. The stereochemical outcome of the reduction is determined by the facial selectivity of this coordination, which is dictated by steric interactions between the substituents on the ketone and the chiral scaffold of the diazaborolidine catalyst.[6] The ketone orients itself to minimize steric clash, preferentially exposing one of its prochiral faces to the activated hydride for reduction.[5]

The hydride transfer occurs through a highly organized, six-membered, chair-like transition state, leading to the formation of an alkoxyborane intermediate and regeneration of the catalyst. Subsequent workup releases the chiral alcohol product.[5] The rigidity of the bicyclic structure of many of these catalysts is crucial for achieving high enantiomeric excess.[5]

Caption: Generalized catalytic cycle for the enantioselective reduction of a prochiral ketone using a chiral diazaborolidine catalyst and a borane source.

Experimental Protocols

The following protocols provide a general framework for the application of chiral diazaborolidine derivatives in the asymmetric reduction of a model ketone. It is crucial to note that optimal conditions, including catalyst loading, temperature, and reaction time, may vary depending on the specific substrate and the chiral ligand employed.

Protocol 1: In Situ Generation of the Chiral Catalyst and Asymmetric Ketone Reduction

This protocol is adapted from methodologies developed for the in situ generation of oxazaborolidine catalysts, a technique that often provides high reproducibility by avoiding the isolation and storage of potentially sensitive catalysts.[7][8][9]

Materials:

-